molecular formula C35H42O9 B016128 2-Deacetoxytaxinine B CAS No. 191547-12-3

2-Deacetoxytaxinine B

Cat. No.: B016128
CAS No.: 191547-12-3
M. Wt: 606.7 g/mol
InChI Key: OBBKIKZFVSBXJQ-QJKHZRRKSA-N
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Description

2-Deacetoxytaxinine B is a natural product belonging to the taxane diterpenoid family. It is isolated from the stem bark of Taxus chinensis, a species of yew tree. This compound has garnered significant interest due to its potent antiplatelet activity, making it a valuable subject of study in the field of cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deacetoxytaxinine B is complex and typically involves multiple steps. One common method starts from paclitaxel, a well-known taxane compound. Through a series of chemical reactions, including acetylation and deacetylation, this compound is synthesized .

Industrial Production Methods

Industrial production of this compound is not widely established due to its complex synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for more efficient production in the future .

Chemical Reactions Analysis

Types of Reactions

2-Deacetoxytaxinine B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Deacetoxytaxinine B has several scientific research applications:

    Chemistry: Used as a model compound for studying taxane diterpenoids and their chemical properties.

    Biology: Investigated for its role in cellular processes and its interactions with biological molecules.

    Medicine: Explored for its potential as an antiplatelet agent, which could be beneficial in preventing blood clots and treating cardiovascular diseases.

Mechanism of Action

2-Deacetoxytaxinine B exerts its effects primarily through its antiplatelet activity. It inhibits platelet aggregation by interfering with the signaling pathways that lead to platelet activation. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors involved in platelet function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deacetoxytaxinine B is unique due to its potent antiplatelet activity, which distinguishes it from other taxane compounds primarily known for their anticancer properties. This makes it a valuable compound for cardiovascular research and potential therapeutic applications .

Properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKIKZFVSBXJQ-QJKHZRRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346597
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191547-12-3
Record name 2-Deacetoxytaxinine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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